5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one
Overview
Description
5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the thiazolidinone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It also reacts with strong bases and acids, producing ammonia .
Biochemical Pathways
It’s known that the substance decomposes on burning, producing toxic fumes including hydrogen chloride, hydrogen cyanide, and nitrogen oxides .
Result of Action
It’s known that this compound is a potent sensory irritant .
Action Environment
The action of 5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be influenced by environmental factors. For instance, it’s known that the substance can react violently with strong oxidants, causing fire and explosion hazards . It’s also known that the substance decomposes on burning, producing toxic fumes . Therefore, the compound’s action, efficacy, and stability can be influenced by the presence of strong oxidants, heat, and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium acetate and glacial acetic acid . The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of eco-friendly processes. For instance, the preparation of related compounds like 2-chlorobenzylidenemalononitrile involves the use of water as a solvent and mild reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-benzylidene-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the chlorobenzylidene moiety.
2-chlorobenzylidenemalononitrile: Shares the chlorobenzylidene group but has a different core structure.
Thiazolidinediones: A class of compounds with similar thiazolidinone core but different substituents, used primarily as antidiabetic agents.
Uniqueness
5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one is unique due to its combination of the thiazolidinone core with the chlorobenzylidene moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBSXUAGRXSIQ-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360876 | |
Record name | STK441895 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-36-1 | |
Record name | MLS002639376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK441895 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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